nNOS Enzymatic Potency: Direct Head-to-Head Comparison with Compounds 15, 19, and 20
In a standardized hemoglobin capture assay using rat recombinant nNOS, the target compound (Compound 18) exhibits a Ki of 232 nM. Its closest structural analogs from the same patent and assay show significantly higher potency: Compound 15 (Ki = 32 nM), Compound 20 (Ki = 37 nM), and Compound 19 (Ki = 47 nM) [1][2].
| Evidence Dimension | Inhibition constant (Ki) against rat recombinant nNOS |
|---|---|
| Target Compound Data | Ki = 232 nM |
| Comparator Or Baseline | Compound 15: 32 nM; Compound 20: 37 nM; Compound 19: 47 nM |
| Quantified Difference | Target compound is 5-7 fold less potent than the comparators. |
| Conditions | Rat recombinant nNOS expressed in E. coli; L-arginine substrate; hemoglobin capture assay; incubation up to 180 seconds. |
Why This Matters
This data defines the compound's unique position in the SAR landscape, informing researchers that the N-acetyl group (as opposed to other N-substitutions) reduces potency but may confer other desired properties like selectivity or stability.
- [1] BindingDB PrimarySearch_ki entry for BDBM50441015 (Compound 18). Ki: 232 nM for rat nNOS. View Source
- [2] BindingDB PrimarySearch_ki entries for BDBM50441011 (Compound 15, Ki 32 nM), BDBM50441008 (Compound 20, Ki 37 nM), BDBM50441007 (Compound 19, Ki 47 nM). View Source
